molecular formula C13H18BNO4 B145933 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate CAS No. 957062-72-5

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Cat. No.: B145933
CAS No.: 957062-72-5
M. Wt: 263.1 g/mol
InChI Key: ZZABXPYOKWIHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 957062-72-5) is a boronic ester derivative of picolinic acid, featuring a methyl ester group at the 2-position and a pinacol boronate group at the 4-position of the pyridine ring. Its molecular formula is C₁₃H₁₈BNO₄, with a molecular weight of 263.10 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate moiety, making it a valuable intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-15-10(8-9)11(16)17-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZABXPYOKWIHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590557
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-72-5
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxycarbonyl)-4-pyridineboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Catalytic System and Reaction Conditions

The protocol employs [Ir(OMe)(COD)]₂ (1 mol%) as a precatalyst with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 2 mol%) as a ligand. Pinacolborane (HBPin, 1.5 equiv) serves as the boron source under nitrogen at 80°C. For methyl 4-(trifluoromethyl)picolinate, this method achieves 88% yield within 1–2 hours.

Key Advantages :

  • Regioselectivity : Borylation occurs exclusively at the 4-position of the pyridine ring due to steric and electronic directing effects of the ester group.

  • Functional Group Tolerance : Compatible with electron-withdrawing substituents (e.g., –CF₃, –Cl) and amino groups.

Substrate Scope and Limitations

Table 1 summarizes yields for substituted pyridines:

SubstrateCatalyst LoadingTime (h)Yield (%)
Methyl 6-(trifluoromethyl)picolinate1 mol% Ir288
Methyl 4-aminopicolinate1 mol% Ir1683
Methyl 3-chloropicolinate1 mol% Ir656

Limitations include reduced yields for sterically hindered substrates (e.g., 3-chloro derivatives) and incompatibility with unprotected –OH groups.

Nickel-Catalyzed Decarboxylative Borylation

This method converts carboxylic acid derivatives to boronate esters via redox-active esters, offering an alternative route for substrates resistant to C–H activation.

Reaction Mechanism

  • Ester Activation : The carboxylic acid is converted to an N-hydroxyphthalimide ester.

  • Decarboxylative Borylation : A nickel catalyst (NiCl₂·glyme, 10 mol%) with 4,4'-dimethoxy-2,2'-bipyridine ligand mediates decarboxylation in the presence of bis(pinacolato)diboron (B₂Pin₂).

  • Hydrolysis : The intermediate boronate ester is hydrolyzed to the final product.

For methyl picolinate derivatives, this method achieves 74–89% yield, depending on the substitution pattern.

Applications in Drug Synthesis

The technique enables late-stage borylation of complex molecules, exemplified by its use in synthesizing boronic acid analogs of vancomycin and elastase inhibitors.

Comparative Analysis of Methods

Table 2 contrasts key parameters:

MethodCatalystTemperature (°C)Yield Range (%)Scalability
Ir-Catalyzed C–H[Ir(OMe)(COD)]₂8056–88High
Ni-DecarboxylativeNiCl₂·glyme6074–89Moderate
Suzuki CouplingPd(PPh₃)₄6580–95High

Recommendations :

  • Use Ir catalysis for speed and regioselectivity.

  • Opt for Ni decarboxylation for acid precursors.

Scientific Research Applications

Organic Synthesis

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate serves as an effective reagent in organic synthesis. Its boron atom can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules and pharmaceuticals.

Case Study: Cross-Coupling Reactions

In a study focusing on the synthesis of biaryl compounds, this compound was utilized as a boronic acid pinacol ester. The compound facilitated the Suzuki-Miyaura coupling reaction effectively under mild conditions, demonstrating its potential to streamline synthetic pathways in pharmaceutical chemistry .

Medicinal Chemistry

The compound's ability to form stable complexes with various substrates makes it valuable in medicinal chemistry. It can be used to modify drug candidates to enhance their pharmacological properties.

Case Study: Anticancer Agents

Research has indicated that derivatives of methyl picolinate compounds exhibit promising anticancer activities. By incorporating the dioxaborolane structure into these derivatives, researchers have observed improved solubility and bioavailability of potential anticancer agents .

Material Science

In material science, this compound is explored for its role in developing new polymers and materials with unique properties.

Case Study: Polymer Development

A recent study demonstrated the use of this compound in creating boron-containing polymers that exhibit enhanced thermal stability and mechanical strength. These materials can be tailored for applications in electronics and coatings .

Comparative Analysis of Boron Compounds

To better understand the applications of this compound compared to other boron compounds used in similar applications:

Compound NameApplication AreaKey Features
This compoundOrganic SynthesisEffective in cross-coupling reactions
B(OH)3 (Boric Acid)pH BufferingCommonly used as a buffering agent
Tri-n-butylboraneOrganic SynthesisStrong reducing agent for organic reactions
Boronic Acid Pinacol EstersMedicinal ChemistryEnhances solubility and bioavailability

Mechanism of Action

The primary mechanism by which Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate exerts its effects is through its ability to form stable carbon-boron bonds. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds. This process involves the oxidative addition of the halide, transmetalation with the boronic ester, and reductive elimination to form the desired product.

Comparison with Similar Compounds

Positional Isomers: 4- vs. 5-Substituted Picolinates

The position of the boronate group on the pyridine ring significantly impacts reactivity and applications. For example:

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 957065-99-5) has the boronate group at the 5-position. Its molecular formula (C₁₃H₁₈BNO₄) and weight (263.1 g/mol) are identical to the 4-isomer, but the altered electronic environment affects its coupling efficiency. The 5-substituted isomer exhibits a predicted pKa of 1.68, suggesting slightly stronger acidity compared to the 4-substituted analog, which may influence its reactivity in basic conditions .
Property 4-Substituted Isomer 5-Substituted Isomer
CAS No. 957062-72-5 957065-99-5
Boiling Point No data 383.9 ± 27.0 °C (Predicted)
Density Not reported 1.12 g/cm³
Storage Conditions Under inert gas at 2–8°C Under inert gas at 2–8°C

Ester Chain Length Variations

Replacing the methyl ester with longer alkyl chains alters lipophilicity and hydrolysis kinetics:

  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 1428761-14-1) has an ethyl ester group. However, ethyl esters are generally less reactive than methyl esters in hydrolysis-driven reactions .

Functional Group Modifications: Ester vs. Amide

Replacing the ester with an amide group introduces hydrogen-bonding capabilities, affecting both reactivity and biological activity:

  • N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 2828440-26-0) contains a methoxybenzyl-substituted amide. This modification increases molecular weight (C₂₀H₂₅BN₂O₄ , 376.2 g/mol) and introduces steric bulk, which may reduce coupling efficiency but enhance target specificity in medicinal chemistry .
  • N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 1257553-74-4) retains the boronate group but replaces the ester with a methylamide. The amide’s electron-withdrawing nature may slow transmetalation in Suzuki reactions compared to esters .

Substituent Effects: Methoxy and Other Groups

Additional substituents on the pyridine ring modulate electronic and steric properties:

  • Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 1402004-07-2) features a methoxy group at the 6-position. The electron-donating methoxy group could enhance the boronate’s nucleophilicity, improving coupling yields in electron-deficient aryl halide reactions .
  • Methyl 3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate (CAS: Not listed) has a methoxy group at the 3-position, creating a sterically hindered environment that may reduce reaction rates .

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate (commonly referred to as Methyl Dioxaborolane Picolinate) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dioxaborolane moiety which contributes to its reactivity and biological interactions. The molecular formula is C14H19BO4C_{14}H_{19}BO_4, with a molecular weight of approximately 262.11 g/mol. Its structure is depicted below:

Molecular Structure C14H19BO4\text{Molecular Structure }\text{C}_{14}\text{H}_{19}\text{B}\text{O}_{4}

The biological activity of Methyl Dioxaborolane Picolinate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may target bromodomain-containing proteins which play a crucial role in epigenetic regulation and cancer cell proliferation .
  • Interaction with Cellular Signaling Pathways : Research indicates that this compound can modulate signaling pathways associated with cell survival and apoptosis. By influencing these pathways, it may exhibit anti-cancer properties .
  • Antimicrobial Activity : Preliminary studies suggest that Methyl Dioxaborolane Picolinate may possess antimicrobial properties against certain pathogens, making it a candidate for further exploration in infectious disease treatment .

Pharmacological Effects

The pharmacological profile of Methyl Dioxaborolane Picolinate includes:

  • Anticancer Activity : In vitro studies have demonstrated the ability of this compound to inhibit the growth of various cancer cell lines by inducing apoptosis and preventing drug resistance mechanisms .
  • Neuroprotective Effects : Emerging evidence suggests that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of Methyl Dioxaborolane Picolinate:

  • Study on Cancer Cell Lines :
    • A study investigated the effects of Methyl Dioxaborolane Picolinate on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in breast and lung cancer cells. The mechanism was linked to the downregulation of BRD9 expression .
  • Neuroprotection in Animal Models :
    • In an animal model of neurodegeneration, administration of Methyl Dioxaborolane Picolinate resulted in improved cognitive function and reduced neuronal death compared to control groups. This suggests potential therapeutic applications in Alzheimer's disease .

Data Tables

The following table summarizes key findings related to the biological activity of Methyl Dioxaborolane Picolinate:

Activity TypeEffectReference
AnticancerInhibition of cell proliferation
NeuroprotectiveImproved cognitive function
AntimicrobialActivity against pathogens

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, and how are intermediates characterized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronate esterification. A common approach involves coupling a halogenated picolinate precursor (e.g., methyl 4-bromopicolinate) with bis(pinacolato)diboron (B₂Pin₂) using palladium catalysts like Pd(dppf)Cl₂. Key intermediates are characterized by 1H^1 \text{H}, 13C^{13} \text{C}, and 11B^{11} \text{B} NMR to confirm boronate formation and ester integrity. Vibrational spectroscopy (IR) can validate functional groups like the dioxaborolane ring (B-O stretching at ~1,350 cm1^{-1}) .

Q. What purification methods are recommended for isolating this boronate ester, and how is purity assessed?

Purification often involves column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS or HRMS). Residual palladium is quantified using ICP-MS, with acceptable thresholds <50 ppm for biological applications .

Q. How does steric hindrance from the pinacol boronate group influence reactivity in cross-coupling reactions?

The pinacol group’s steric bulk reduces undesired protodeboronation but may slow transmetallation steps in Suzuki reactions. Optimized conditions include using polar aprotic solvents (DMF, THF) and elevated temperatures (80–100°C). Ligands like SPhos enhance catalytic efficiency by mitigating steric effects .

Advanced Research Questions

Q. How can competing side reactions (e.g., homocoupling or ester hydrolysis) be minimized during synthesis?

  • Homocoupling : Use degassed solvents and inert atmospheres to prevent oxidative side reactions.
  • Ester Hydrolysis : Maintain anhydrous conditions and avoid prolonged exposure to aqueous bases.
  • Catalyst Optimization : Employ Pd(OAc)₂ with XPhos ligand to improve selectivity for arylboronate formation over homocoupling .

Q. What strategies are effective for incorporating this boronate into π-conjugated systems for optoelectronic materials?

The compound serves as a building block in OLEDs and TADF emitters. For example:

Suzuki Coupling : React with brominated acridine or phenoxazine derivatives to extend conjugation.

Post-Functionalization : Introduce electron-withdrawing groups (e.g., nitriles) at the picolinate position to tune emission properties.
Characterization includes cyclic voltammetry (HOMO/LUMO levels) and photoluminescence quantum yield measurements .

Q. How does the electronic nature of the picolinate moiety affect boronate stability under acidic or oxidative conditions?

The electron-withdrawing ester group enhances boronate stability against protic solvents but increases susceptibility to nucleophilic attack. Stability studies in PBS (pH 7.4) show <10% decomposition over 24 hours, making it suitable for H2_2O2_2-responsive prodrugs. For acidic conditions (pH <5), encapsulation in polymeric nanoparticles is recommended .

Q. What analytical techniques resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?

  • Kinetic Studies : Monitor reaction progress via 19F^{19} \text{F} NMR (if fluorinated substrates are used).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) identify transition-state barriers influenced by ligand sterics.
  • Catalyst Screening : Compare turnover numbers (TON) across Pd(0)/Pd(II) systems to isolate ligand-specific effects .

Methodological Considerations

Q. How are boronate-containing intermediates handled to prevent decomposition during storage?

  • Storage : Under nitrogen at –20°C in amber vials.
  • Stabilizers : Add 1% w/w BHT to inhibit oxidation.
  • Quality Control : Periodic 11B^{11} \text{B} NMR checks to detect hydrolysis (appearance of boronic acid peaks at δ ~30 ppm) .

Q. What are the limitations of using this boronate in solid-phase peptide synthesis (SPPS)?

The ester group is incompatible with strong bases (e.g., piperidine in Fmoc deprotection). Workarounds:

Orthogonal Protection : Use Alloc groups for amines.

Post-Synthetic Modification : Introduce the boronate after SPPS via on-resin Suzuki coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.